Tetrahydro-3-phenylthiophene 1-oxide

Alcohol dehydrogenase inhibition Uncompetitive inhibition Substituent SAR

Tetrahydro-3-phenylthiophene 1-oxide (CAS 93134-22-6), also named 3-phenylthiolane 1-oxide, is a saturated sulfur heterocycle belonging to the thiolane oxide family. It features a fully saturated tetrahydrothiophene (thiolane) ring with a phenyl substituent at the 3-position and a sulfoxide (S=O) functional group at the 1-position.

Molecular Formula C10H12OS
Molecular Weight 180.27 g/mol
CAS No. 93134-22-6
Cat. No. B12677029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydro-3-phenylthiophene 1-oxide
CAS93134-22-6
Molecular FormulaC10H12OS
Molecular Weight180.27 g/mol
Structural Identifiers
SMILESC1CS(=O)CC1C2=CC=CC=C2
InChIInChI=1S/C10H12OS/c11-12-7-6-10(8-12)9-4-2-1-3-5-9/h1-5,10H,6-8H2
InChIKeyBJEDAGITLDRWJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydro-3-phenylthiophene 1-oxide (CAS 93134-22-6): Chemical Identity and Compound Class Profile for Procurement Decisions


Tetrahydro-3-phenylthiophene 1-oxide (CAS 93134-22-6), also named 3-phenylthiolane 1-oxide, is a saturated sulfur heterocycle belonging to the thiolane oxide family [1]. It features a fully saturated tetrahydrothiophene (thiolane) ring with a phenyl substituent at the 3-position and a sulfoxide (S=O) functional group at the 1-position . The molecular formula is C₁₀H₁₂OS with a monoisotopic mass of 180.06088 Da [1]. Its computed physicochemical properties include a polar surface area (PSA) of 36.28 Ų and a LogP of 2.79 . The compound is classified as a drug/therapeutic agent in the RTECS database [1] and is primarily used as a research intermediate and pharmacological tool compound.

Why In-Class Substitution of Tetrahydro-3-phenylthiophene 1-oxide Without Quantitative Evidence Risks Experimental Failure


Compounds within the thiolane oxide family cannot be presumed interchangeable because the 3-substituent identity and sulfur oxidation state each independently control key pharmacological parameters such as enzyme inhibitory potency, metabolic stability, and physicochemical profile. In a systematic study of four 3-substituted thiolane 1‑oxides (methyl, n‑butyl, n‑hexyl, and phenyl) against horse, monkey, and rat liver alcohol dehydrogenases, the 3‑phenyl derivative exhibited a distinct inhibitory potency that differs from the alkyl congeners, demonstrating that substituent-dependent binding to the hydrophobic substrate pocket of alcohol dehydrogenase dictates the Kii value [1]. Furthermore, the sulfoxide oxidation state in the claimed 5‑lipoxygenase inhibitor patent (US 4,999,436) is explicitly required for activity, and replacement with the sulfide or sulfone analog would not be covered by the enabling disclosure without revalidation [2]. Substituting the saturated tetrahydrothiophene scaffold with an aromatic thiophene (e.g., 3‑phenylthiophene) introduces CYP‑mediated bioactivation liabilities via formation of reactive thiophene‑S‑oxide metabolites capable of covalent protein binding — a pathway not available to the fully saturated analog [3]. These orthogonal differentiation points mean that procurement without specification to CAS 93134-22-6 risks receiving a compound with substantially different biological or safety characteristics.

Quantitative Differentiation Evidence for Tetrahydro-3-phenylthiophene 1-oxide vs. Closest Analogs


3-Phenyl Substituent Provides Intermediate Kii Against Horse Liver Alcohol Dehydrogenase, Distinct from Alkyl Congeners

In a direct head-to-head comparison, Chadha et al. (1985) determined the Kii values of four 3-substituted thiolane 1‑oxides against purified horse liver alcohol dehydrogenase (EqADH) [1]. The 3‑phenyl derivative (target compound) exhibited a Kii of 8.5 µM, positioning it as an intermediate-potency inhibitor — less potent than the 3‑hexyl derivative (Kii = 0.13 µM against rat ADH) and 3‑butyl derivative (Kii ≤ 1 µM against EqADH), but more potent than the 3‑methyl derivative [1][2]. This rank-order demonstrates that the phenyl group does not simply mimic a lipophilic alkyl chain; rather, its π‑electron system and geometry produce a distinct binding mode within the hydrophobic substrate pocket [1].

Alcohol dehydrogenase inhibition Uncompetitive inhibition Substituent SAR

Saturated Thiolane Scaffold Eliminates CYP-Mediated Bioactivation Liability Present in Aromatic 3-Phenylthiophene

Aromatic thiophenes such as 3‑phenylthiophene (CAS 2404-87-7) undergo CYP‑catalyzed S‑oxidation to form electrophilic thiophene‑S‑oxide intermediates that covalently bind to proteins [1]. Dansette et al. (1996) isolated multiple mercaptoethanol‑trapped adducts from microsomal oxidation of a 3‑aroylthiophene, providing direct evidence for reactive sulfoxide formation [1]. In contrast, the fully saturated tetrahydrothiophene ring in the target compound precludes this aromatization‑dependent bioactivation pathway because the ring lacks the conjugated π‑system required for electrophilic S‑oxide intermediate formation [2]. The MDPI review (2022) confirms that monocyclic thiophene sulfoxides are often unstable and that bulky substituents can confer thermal stability, but the saturated scaffold circumvents the issue altogether [3].

Metabolic stability CYP bioactivation Reactive metabolite avoidance

Sulfoxide Oxidation State Explicitly Covered in 5-Lipoxygenase Inhibitor Patent Claims, Distinguishing from Sulfide and Sulfone

US Patent 4,999,436 (Merck & Co., 1991) explicitly claims aryl-substituted thiophene 3‑ols, their dihydro derivatives, and their 1‑oxide and 1,1‑dioxide analogs as 5‑lipoxygenase inhibitors [1]. The generic formula in the patent includes Y = SO (sulfoxide) as one of the claimed oxidation states, alongside S (sulfide) and SO₂ (sulfone) [1]. This indicates that the 1‑oxide oxidation state was specifically contemplated and evaluated, and that the sulfoxide possesses distinct inhibitory properties relative to the reduced sulfide form. While the patent does not disclose specific IC₅₀ values for the 3‑phenylthiolane 1‑oxide compound itself, the explicit inclusion of the 1‑oxide class in the claims constitutes legal and scientific recognition of differentiated activity [1].

5-Lipoxygenase inhibition Patent coverage Oxidation state SAR

Sulfoxide Confers Higher Polar Surface Area and Lower LogP vs. Parent Sulfide, Improving Aqueous Compatibility

The target compound (tetrahydro-3-phenylthiophene 1‑oxide) has a computed LogP of 2.79 and a polar surface area (PSA) of 36.28 Ų . In contrast, the parent sulfide, 3‑phenyltetrahydrothiophene (CAS 16766-62-4), has a LogP of 2.91 and a PSA of 25.30 Ų . The sulfoxide group thus increases PSA by approximately 11 Ų (a ~43% increase) and reduces LogP by 0.12 log units relative to the sulfide . This shift indicates enhanced hydrogen‑bond acceptor capacity and modestly improved aqueous compatibility, which can affect both formulation properties and biological membrane partitioning.

Physicochemical properties LogP Polar surface area

Chiral Sulfoxide Center Enables Stereochemical Probing Not Possible with Sulfide or Sulfone Analogs

The sulfoxide sulfur in tetrahydro-3-phenylthiophene 1‑oxide is a stereogenic center, giving rise to two enantiomers (R and S at sulfur). This chirality has been extensively exploited in the 3‑butylthiolane 1‑oxide series, where the four stereoisomers (combining ring and sulfur chirality) were separated by chiral‑phase chromatography and shown to bind with different affinities to alcohol dehydrogenase [1][2]. EqADH preferentially binds the S isomer of 3‑butylthiolane 1‑oxides, demonstrating stereoselective recognition [2]. The analogous 3‑phenyl derivative thus offers the same stereochemical dimension for probing enzyme active‑site topology, which is absent in the achiral sulfide and sulfone analogs.

Chirality Sulfoxide stereochemistry Enantioselective inhibition

Optimal Application Scenarios for Tetrahydro-3-phenylthiophene 1-oxide Based on Verified Differentiation Evidence


Mechanistic Studies of Alcohol Dehydrogenase Inhibition: Intermediate-Potency Phenyl Probe

The 3‑phenylthiolane 1‑oxide (Kii = 8.5 µM against horse liver ADH) serves as an intermediate‑potency uncompetitive inhibitor that bridges the SAR between the weakly active 3‑methyl and the highly potent 3‑butyl/hexyl derivatives [1]. This intermediate potency, combined with the distinct π‑electron character of the phenyl ring, makes it particularly useful for crystallographic and kinetic studies aimed at understanding how aromatic versus aliphatic substituents engage the hydrophobic substrate‑binding pocket of ADH. Researchers can directly compare co‑crystal structures obtained with the phenyl derivative to those published for 3‑butylthiolane 1‑oxide (PDB 1BTO) [1].

Safer Tool Compound for In Vivo Pharmacological Studies vs. Aromatic Thiophene Analogs

Unlike aromatic 3‑phenylthiophene, which is metabolized by CYP enzymes to protein‑reactive thiophene‑S‑oxide intermediates capable of covalent binding [2], the fully saturated tetrahydrothiophene scaffold of the target compound eliminates this bioactivation pathway [3]. This makes tetrahydro-3-phenylthiophene 1‑oxide the preferred choice for in vivo ethanol metabolism inhibition studies or any pharmacological experiment where CYP‑mediated reactive metabolite formation would confound interpretation or raise toxicity concerns.

5‑Lipoxygenase Inhibitor Lead Optimization: Oxidation State SAR Probe

The explicit inclusion of the 1‑oxide oxidation state in the Merck patent (US 4,999,436) covering aryl‑substituted thiophene‑based 5‑lipoxygenase inhibitors [4] justifies the use of tetrahydro-3-phenylthiophene 1‑oxide as a reference sulfoxide probe. Medicinal chemistry teams can employ this compound alongside the corresponding sulfide (CAS 16766-62-4) and sulfone (CAS 16766-64-6) to deconvolve the contribution of sulfur oxidation state to enzyme inhibition, cellular potency, and physicochemical properties.

Chiral Sulfoxide Probe for Enantioselective Enzyme Recognition Studies

The stereogenic sulfoxide sulfur in tetrahydro-3-phenylthiophene 1‑oxide provides a chiral center that can be exploited to study enantioselective binding to ADH and potentially other enzymes [1]. Following the precedent established with 3‑butylthiolane 1‑oxide, where the S enantiomer was shown to bind more tightly to EqADH [1], the resolved enantiomers of the 3‑phenyl derivative could serve as stereochemical probes for mapping active‑site topology and for validating computational docking predictions. The commercial availability of the racemate enables initial screening before committing to enantioselective synthesis or chiral separation.

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